Cysteinyllysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

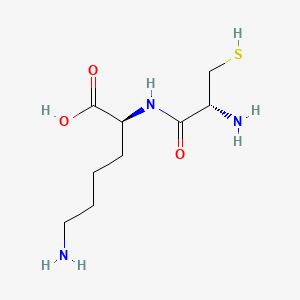

Cysteinyllysine is a dipeptide composed of cysteine and lysine. It is an incomplete breakdown product of protein digestion or protein catabolism. Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis.

Applications De Recherche Scientifique

Biotechnology and Protein Engineering

Genetic Incorporation

Cysteinyllysine can be genetically incorporated into proteins, which provides a powerful tool for the modification of protein structure and function. This incorporation allows for the introduction of new functionalities into proteins, enhancing their stability and activity. For instance, researchers have developed methods to genetically encode this compound, enabling the production of proteins with tailored properties for specific applications in biotechnology .

Case Study: Enhanced Protein Stability

A notable case study involved the incorporation of this compound into a therapeutic protein, which resulted in improved thermal stability. The modified protein demonstrated increased resistance to denaturation under heat stress, making it more suitable for industrial applications where temperature fluctuations are common . This enhancement can lead to more efficient production processes and better shelf-life for biopharmaceuticals.

Therapeutic Applications

Antioxidant Properties

this compound exhibits significant antioxidant properties, which can be harnessed in therapeutic contexts. Its ability to scavenge free radicals makes it a candidate for developing treatments aimed at oxidative stress-related diseases, such as neurodegenerative disorders .

Case Study: Neuroprotection

In a study focusing on neuroprotection, this compound was administered in models of oxidative stress-induced neuronal damage. The results indicated that this compound significantly reduced neuronal apoptosis and improved cell viability compared to controls. These findings suggest potential applications in developing neuroprotective agents for conditions like Alzheimer's disease .

Analytical Chemistry

Development of Sensors

this compound is being explored as a component in biosensors due to its reactive thiol group. This property enables the design of sensors that can detect specific biomolecules through covalent interactions. For example, researchers have developed electrochemical sensors that utilize this compound for the detection of dopamine, showcasing its utility in clinical diagnostics .

Materials Science

Polymer Development

The incorporation of this compound into polymer matrices has been investigated for creating bioactive materials. These materials can be used in drug delivery systems or tissue engineering scaffolds due to their biocompatibility and ability to promote cell adhesion and proliferation .

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Biotechnology | Protein engineering | Enhanced stability and activity |

| Therapeutics | Neuroprotection | Reduces oxidative stress |

| Analytical Chemistry | Biosensors for biomolecule detection | High sensitivity and specificity |

| Materials Science | Bioactive polymers | Biocompatibility and cell interaction |

Propriétés

Numéro CAS |

71190-90-4 |

|---|---|

Formule moléculaire |

C9H19N3O3S |

Poids moléculaire |

249.33 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C9H19N3O3S/c10-4-2-1-3-7(9(14)15)12-8(13)6(11)5-16/h6-7,16H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |

Clé InChI |

WXOFKRKAHJQKLT-BQBZGAKWSA-N |

SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)N |

SMILES isomérique |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |

SMILES canonique |

C(CCN)CC(C(=O)O)NC(=O)C(CS)N |

Apparence |

Solid powder |

Key on ui other cas no. |

71190-90-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cysteinyllysine; L-Lysine, N2-L-cysteinyl-; L-Lysine, L-cysteinyl-; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.